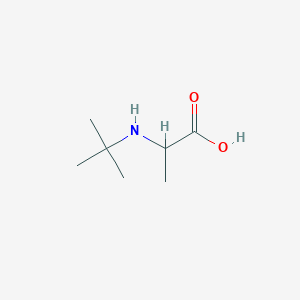
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is a complex organic compound known for its vibrant coloration and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate typically involves multiple steps, starting with the preparation of the xanthylium core. This core is synthesized through a series of reactions involving diethylamine and other reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include various substituted xanthylium derivatives, which have applications in dye synthesis and as intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate involves its interaction with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, altering their function and activity. The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
- 9-(2,4-dicarboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride
Uniqueness
4,5-Diamino-2-(3,6-bis(diethylamino)xanthylium-9-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it more suitable for certain applications in dye synthesis and biological research .
Propiedades
Fórmula molecular |
C28H32N4O3 |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
4-amino-6-[3,6-bis(diethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C28H32N4O3/c1-5-31(6-2)17-9-11-19-25(13-17)35-26-14-18(32(7-3)8-4)10-12-20(26)27(19)21-15-23(29)24(30)16-22(21)28(33)34/h9-16,30H,5-8,29H2,1-4H3,(H,33,34) |
Clave InChI |
UOIYMPCHGAUUIK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=C(C(=N)C=C3C(=O)O)N)C4=C(O2)C=C(C=C4)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


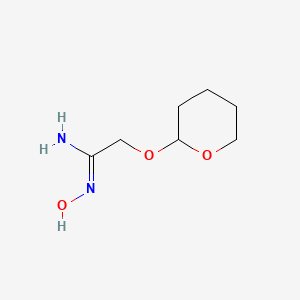
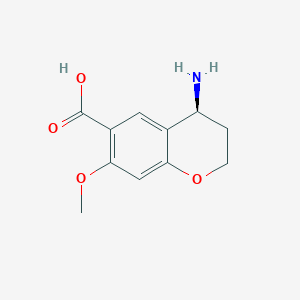
![[4-[(R)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-[(4S)-3-methyl-5-oxo-1,4-dihydropyrazol-4-yl]methyl]phenyl] 4-methoxybenzoate](/img/structure/B13123208.png)
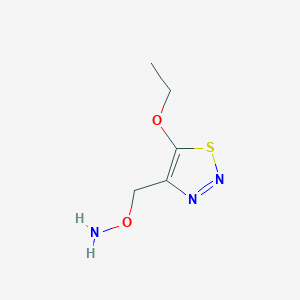
![3-(Hydrazinylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13123211.png)



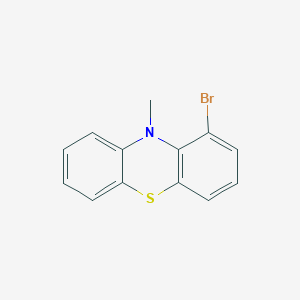
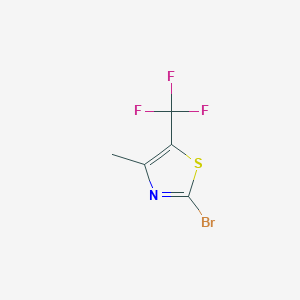

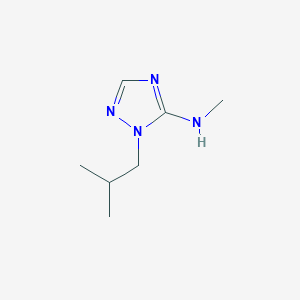
![5'-(Aminomethyl)spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B13123277.png)
